Lipophilicity (XLogP3) Differentiation vs. Unsubstituted N-(Thiazol-2-ylcarbamothioyl)benzamide Analogs
The 4-tert-butyl substituent on the benzamide ring drives a significant increase in computed lipophilicity compared to the unsubstituted N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide scaffold. The target compound has a PubChem-computed XLogP3 of 5.9, whereas the unsubstituted phenyl analog (C17H13N3OS2, MW 339.4) is estimated to have an XLogP3 in the range of approximately 3.5–4.0 based on its lower molecular weight, absence of the tert-butyl group, and reduced carbon count [1][2]. This ~2 log-unit difference corresponds to roughly a 100-fold increase in octanol-water partition coefficient, predicting substantially higher membrane permeability and potentially altered tissue distribution [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.9 (PubChem-computed, C19H19N3OS3, MW 401.6) |
| Comparator Or Baseline | N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide: XLogP3 estimated ~3.5–4.0 (C17H13N3OS2, MW 339.4, no tert-butyl group) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 to +2.4 log units (~100-fold predicted increase in lipophilicity) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15); comparator value is structurally inferred |
Why This Matters
For procurement decisions, this lipophilicity difference directly impacts solubility in DMSO-based screening formats, predicted passive membrane permeability, and potential for non-specific protein binding, making the compound suitable for applications requiring higher logP than the unsubstituted analog can provide.
- [1] PubChem Compound Summary for CID 3640974; XLogP3 = 5.9, MW = 401.6, HBD = 2, HBA = 5, TPSA = 143 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Khrustalev, V. N., et al. (2016). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide (C17H13N3OS2) and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide. Acta Cryst. E, 72, 1336-1340. View Source
- [3] Mannhold, R., Kubinyi, H., & Folkers, G. (Eds.) (2008). Molecular Drug Properties: Measurement and Prediction. Wiley-VCH. Chapter on lipophilicity and membrane permeability relationships. View Source
